Ethyl 2-amino-4,4-difluorobutanoate
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Overview
Description
Ethyl 2-amino-4,4-difluorobutanoate is a chemical compound with the molecular formula C6H11F2NO2 It is an ester derivative of butanoic acid, featuring an amino group and two fluorine atoms on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,4-difluorobutanoate typically involves the alkylation of glycine derivatives. One common method includes the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,4-difluorobutanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
Ethyl 2-amino-4,4-difluorobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,4-difluorobutanoate: A similar compound with a methyl ester group instead of an ethyl ester.
2-Amino-4,4,4-trifluorobutanoic acid: A related compound with three fluorine atoms on the fourth carbon.
Uniqueness
This compound is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical properties and potential applications. Its versatility in various chemical reactions and its role as a bioisostere make it a valuable compound in scientific research and industry.
Biological Activity
Ethyl 2-amino-4,4-difluorobutanoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H10F2NO2. The presence of two fluorine atoms in the butanoate structure is believed to enhance its biological activity by improving lipophilicity and altering interaction patterns with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Conventional Methods : Utilizing standard organic synthesis techniques involving fluorinated reagents.
- Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly.
Antibacterial Activity
This compound exhibits notable antibacterial properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains. For instance:
- In Vitro Studies : The compound has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones compared to control groups. The mechanism of action is likely related to its ability to penetrate bacterial cell walls and interfere with metabolic processes.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity against pathogens such as Aspergillus niger and Aspergillus oryzae. The results indicate moderate to strong antifungal effects, suggesting potential applications in treating fungal infections.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of fluorinated amino acids, including this compound, demonstrated enhanced antibacterial efficacy compared to non-fluorinated analogs. The study utilized the cup-plate agar diffusion method to quantify inhibition zones:
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
This compound | 19 | E. coli |
Control (No treatment) | 0 | E. coli |
This data underscores the potential of this compound as a lead candidate in antibiotic development.
Case Study 2: Antifungal Activity Assessment
Another investigation assessed the antifungal properties of this compound against Aspergillus species using similar methodologies:
Compound | Inhibition Zone (mm) | Fungal Strain |
---|---|---|
This compound | 16 | A. niger |
Control (No treatment) | 0 | A. niger |
The results indicate that the compound effectively inhibits fungal growth, supporting its potential therapeutic applications.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Bioavailability : The fluorination enhances stability and absorption in biological systems.
Properties
Molecular Formula |
C6H11F2NO2 |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
ethyl 2-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-2-11-6(10)4(9)3-5(7)8/h4-5H,2-3,9H2,1H3 |
InChI Key |
MNDHSUAAFBEDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(F)F)N |
Origin of Product |
United States |
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